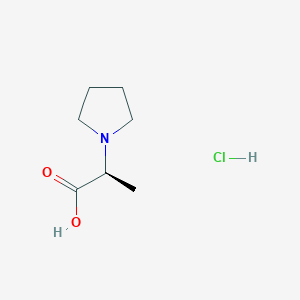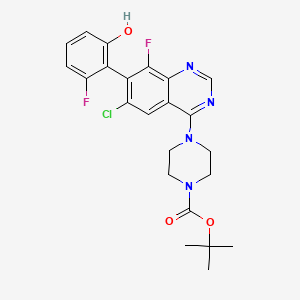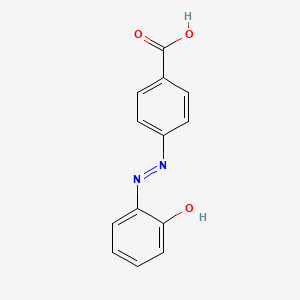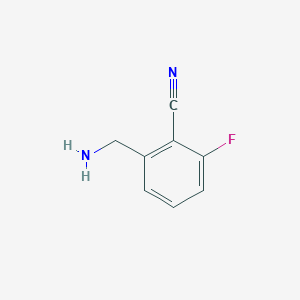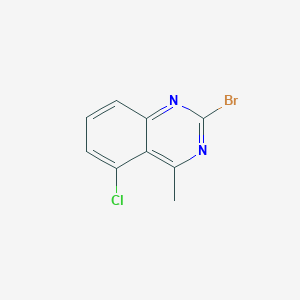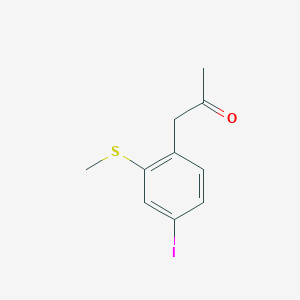
1-(4-Iodo-2-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodo-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11IOS It is characterized by the presence of an iodine atom and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-2-(methylthio)phenyl)propan-2-one typically involves the iodination of a precursor compound. One common method involves the reaction of 4-methylthioacetophenone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Iodo-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(4-Iodo-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, through iodination or thiolation reactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodo-2-(methylthio)phenyl)propan-2-one depends on the specific application and the target molecule
Covalent Bond Formation: The iodine and methylthio groups can form covalent bonds with nucleophilic sites on target molecules.
Electrophilic Addition: The carbonyl group in the propan-2-one moiety can participate in electrophilic addition reactions with nucleophiles.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, altering the oxidation state of the target molecule.
Comparación Con Compuestos Similares
1-(4-Iodo-2-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
2-Iodo-1-phenyl-propan-1-one: Similar structure but lacks the methylthio group.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Contains a morpholine ring instead of the propan-2-one moiety.
Propiedades
Fórmula molecular |
C10H11IOS |
|---|---|
Peso molecular |
306.17 g/mol |
Nombre IUPAC |
1-(4-iodo-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11IOS/c1-7(12)5-8-3-4-9(11)6-10(8)13-2/h3-4,6H,5H2,1-2H3 |
Clave InChI |
QNHSKRUVYWVSCN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)I)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


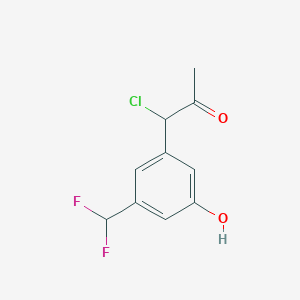
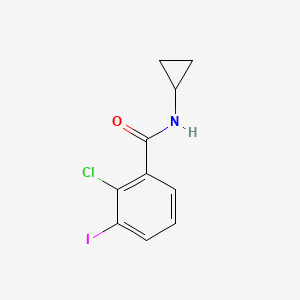
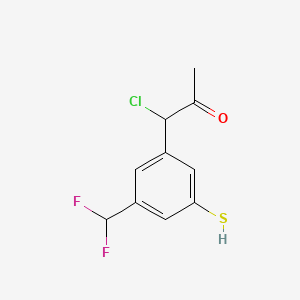
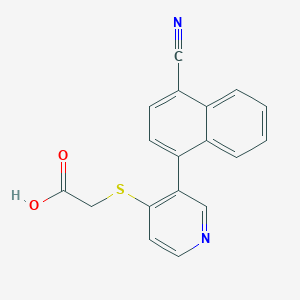
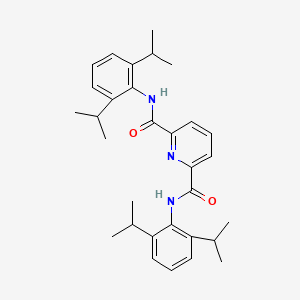
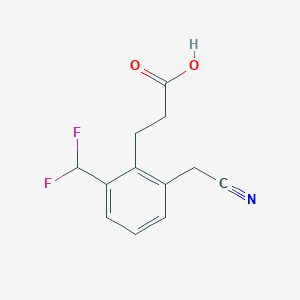

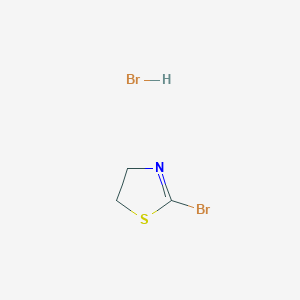
![3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B14041243.png)
